molecular formula C14H18N4O4S B2395851 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014089-38-3

3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2395851
CAS No.: 1014089-38-3
M. Wt: 338.38
InChI Key: JNWYHMMHUMWVDH-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as a carbonic anhydrase inhibitor (CAI). The compound features a pyrazole core, a privileged scaffold in drug discovery known to confer diverse pharmacological activities, linked to a 4-sulfamoylphenyl group . The sulfonamide moiety is a classic zinc-binding group (ZBG) that is crucial for the coordination of the zinc ion within the active site of carbonic anhydrase (CA) enzymes . This structural feature makes derivatives of this chemical class promising candidates for investigating the inhibition of various human CA isoforms. Research into similar pyrazole-carboxamide sulfonamides has shown them to be effective inhibitors of tumor-associated CA isoforms, such as hCA IX and XII . The overexpression of these specific isoforms is linked to pathological conditions including hypoxia in solid tumors and cerebral ischemia, positioning this class of compounds as a focus for developing novel anticancer agents and treatments for other diseases . Furthermore, pyrazole carboxamide derivatives have also been studied for their antifungal properties, with some shown to disrupt mitochondrial function in plant pathogens . This compound is a valuable tool for researchers exploring these and other biochemical pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-3-18-9-12(14(17-18)22-4-2)13(19)16-10-5-7-11(8-6-10)23(15,20)21/h5-9H,3-4H2,1-2H3,(H,16,19)(H2,15,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWYHMMHUMWVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazole ring. The ethoxy and ethyl groups are introduced through specific alkylation reactions, while the sulfamoylphenyl group is added via sulfonation and subsequent coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the ethyl or ethoxy groups, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to a sulfonamide or other derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the phenyl group. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including enzyme inhibition or interaction with cellular receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways or diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but research often focuses on understanding these interactions at a molecular level to optimize the compound’s efficacy and safety.

Comparison with Similar Compounds

Functional Group Impact on Activity

  • Sulfamoylphenyl Group : Present in the target compound and –4, 12. This group is associated with carbonic anhydrase inhibition (CAI) and anticonvulsant activity .
  • Ethoxy/Ethyl Groups: The ethoxy and ethyl substituents in the target compound may enhance metabolic stability compared to methyl or amino groups in analogues (e.g., 4a–4c) .
  • Heterocyclic Moieties: Compounds with fused heterocycles (e.g., thieno-pyrrole in ) show improved CAI activity, suggesting the target compound’s sulfamoylphenyl group could synergize with its pyrazole core for similar effects .
  • Trifluorobiphenyl (Fluxapyroxad) : This lipophilic group in fungicides contrasts with the target compound’s polar sulfamoyl group, highlighting divergent applications (agricultural vs. therapeutic) .

Recommendations :

Conduct enzymatic assays (e.g., CA inhibition, kinase screening) to validate target engagement.

Explore antitumor activity in vitro, leveraging structural similarities to compounds.

Optimize synthesis for scalability, referencing methods in and .

Biological Activity

3-Ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 314.36 g/mol. The compound features a pyrazole ring, an ethoxy group, an ethyl group, and a sulfonamide moiety.

Synthesis Methods:
The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring: Starting materials are reacted under acidic or basic conditions to form the pyrazole structure.
  • Alkylation: The ethoxy and ethyl groups are introduced through alkylation reactions.
  • Sulfonamide Formation: The sulfonamide group is added via sulfonation followed by coupling reactions .

Biological Activity

Research has demonstrated that pyrazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity: Pyrazole derivatives have shown promising results as antitumor agents, particularly against specific cancer targets such as BRAF(V600E) and EGFR. For instance, compounds related to this compound have been evaluated for their inhibitory effects on cancer cell lines .
  • Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases .
  • Antimicrobial Effects: Some studies indicate that pyrazole derivatives possess antibacterial and antifungal properties. The compound's structure suggests potential interactions with microbial targets, leading to growth inhibition .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to cancer progression or inflammation.
  • Receptor Interaction: It may interact with cellular receptors, altering signaling pathways that lead to therapeutic effects .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar pyrazole derivatives is beneficial:

Compound NameStructure FeaturesBiological Activity
3-Ethoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamideMethyl instead of ethylModerate antitumor activity
3-Ethoxy-1-ethyl-N-(5-sulfamoylphenyl)-1H-pyrazole-4-carboxamideSulfamoyl at different positionEnhanced antibacterial activity
3-Ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamideCarboxamide at position 5Varying anti-inflammatory effects

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:

  • A study on a series of pyrazole carboxamides indicated significant antitumor activity against BRAF(V600E) mutant cell lines, suggesting that modifications in the pyrazole structure can enhance potency .
  • Another investigation focused on the anti-inflammatory potential of similar compounds, demonstrating reduced levels of nitric oxide and TNF-alpha in vitro, indicating a promising avenue for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-ethoxy-1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. Subsequent functionalization includes ethoxy and ethyl group introductions, followed by coupling with 4-sulfamoylphenylamine. Key steps are monitored via thin-layer chromatography (TLC) and purified using column chromatography. Solvent choice (e.g., DMF for amide coupling) and temperature control (e.g., 60–80°C for cyclization) critically affect yield .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve spectral ambiguities?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) identifies substituent positions and confirms regioselectivity. Infrared (IR) spectroscopy verifies functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For ambiguous cases, X-ray crystallography provides definitive structural proof .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Standard assays include:

  • Kinase inhibition : Fluorescence-based kinase activity assays (e.g., FLT3, CDK2/4/6 inhibition) using recombinant enzymes and ATP analogs .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MV4-11 leukemia cells) .
  • Receptor binding : Radioligand displacement assays (e.g., cannabinoid receptor CB1/CB2) with tritiated ligands .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact its pharmacokinetic profile and target selectivity?

  • Methodology : Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. Evaluate metabolic stability using liver microsomes, plasma protein binding via equilibrium dialysis, and permeability (Caco-2 assays). Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity differences to targets like FLT3 or CDKs .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

  • Methodology : Replicate assays under standardized conditions (e.g., identical cell lines, serum concentrations). Perform dose-response curves to compare potency (IC₅₀) and efficacy (Emax). Validate target engagement via Western blotting (e.g., phospho-RB for CDK inhibition) or CRISPR-mediated gene knockout .

Q. How to design in vivo studies to assess efficacy and toxicity in disease models?

  • Methodology : Use xenograft models (e.g., MV4-11 in nude mice) with compound administration via oral gavage or intraperitoneal injection. Monitor tumor volume, body weight, and survival. Toxicity endpoints include hematological profiling (CBC) and histopathology of major organs. Compare to positive controls (e.g., cytarabine for leukemia) .

Q. What computational methods predict off-target interactions and potential adverse effects?

  • Methodology : Employ pharmacophore modeling (e.g., Schrödinger Phase) to screen against databases like ChEMBL. Use machine learning platforms (e.g., DeepChem) for toxicity prediction (hepatotoxicity, hERG inhibition). Validate predictions with secondary assays (e.g., hERG patch-clamp electrophysiology) .

Q. How can solubility and formulation challenges be addressed for in vivo applications?

  • Methodology : Test co-solvents (e.g., PEG-400, Cremophor EL) or cyclodextrin inclusion complexes. Use nanoformulation (liposomes or polymeric nanoparticles) to enhance bioavailability. Characterize stability via HPLC and dynamic light scattering (DLS) .

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